

In-Depth Technical Guide: 2,5-Dichloro-1,3,4-thiadiazole

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Compound of Interest

Compound Name: 2,5-Dichloro-1,3,4-thiadiazole

Cat. No.: B1267287

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CAS Number: 32998-28-0

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of **2,5-Dichloro-1,3,4-thiadiazole**, a halogenated heterocyclic compound with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and safety, offering a valuable resource for scientists engaged in research and development.

Physicochemical and Spectroscopic Data

While specific experimental values for some properties of **2,5-Dichloro-1,3,4-thiadiazole** are not widely reported in publicly available literature, the following tables summarize its known and calculated attributes.

Table 1: Physicochemical Properties^{[1][2][3][4]}

Property	Value
CAS Number	32998-28-0
Molecular Formula	C ₂ Cl ₂ N ₂ S
Molecular Weight	155.01 g/mol [1][2]
Purity	≥95% - ≥98% (Commercially available)[1][3]
Calculated LogP	1.8449[1]
Topological Polar Surface Area (TPSA)	25.78 Å ² [1]
Hydrogen Bond Acceptors	3[1]
Hydrogen Bond Donors	0[1]
Rotatable Bonds	0[1]

Note: Experimental data for melting point, boiling point, and solubility are not consistently available. Researchers should determine these properties experimentally for their specific samples.

Table 2: Spectroscopic Data Summary

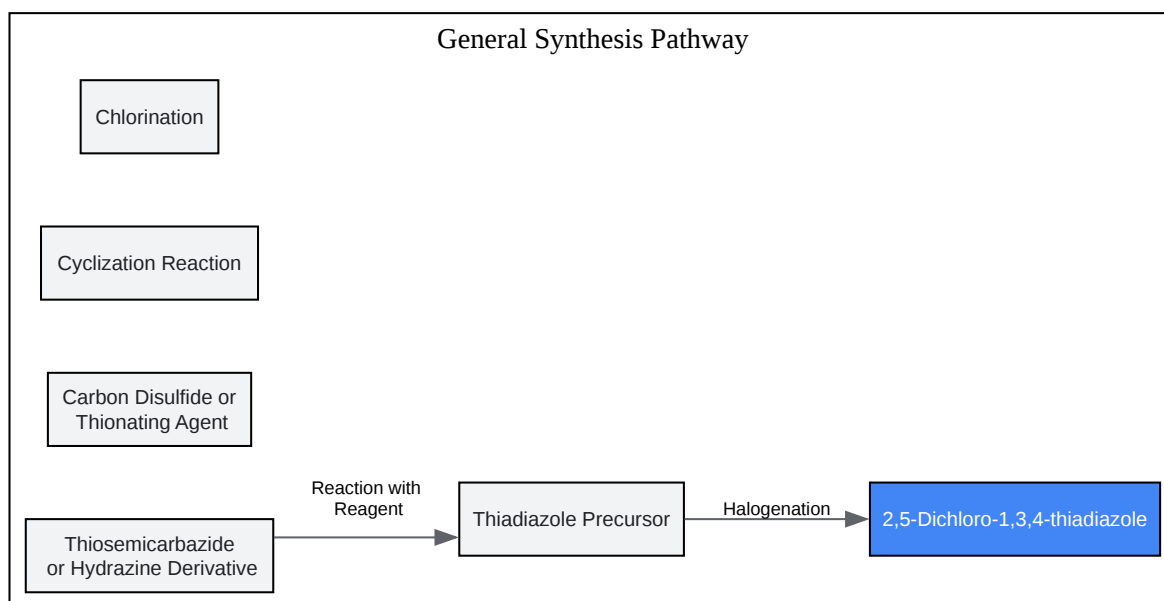
Technique	Data
¹ H-NMR	Not applicable due to the absence of protons in the structure.
¹³ C-NMR	Data not currently available in the searched literature.
Infrared (IR) Spectroscopy	Data not currently available in the searched literature.
Mass Spectrometry (MS)	Fragmentation patterns of thiadiazole rings are known, but specific data for this compound is not readily available.[5]

Synthesis and Reactivity

The 1,3,4-thiadiazole ring is a key structural motif in numerous biologically active compounds. [6][7][8] The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives or the reaction of dithiocarbazates.[9]

General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A common synthetic route to the 1,3,4-thiadiazole core involves the acid-catalyzed cyclization of acyl hydrazides with a thionating agent. While a specific, detailed experimental protocol for the synthesis of **2,5-Dichloro-1,3,4-thiadiazole** is not provided in the searched literature, a general conceptual workflow can be illustrated.

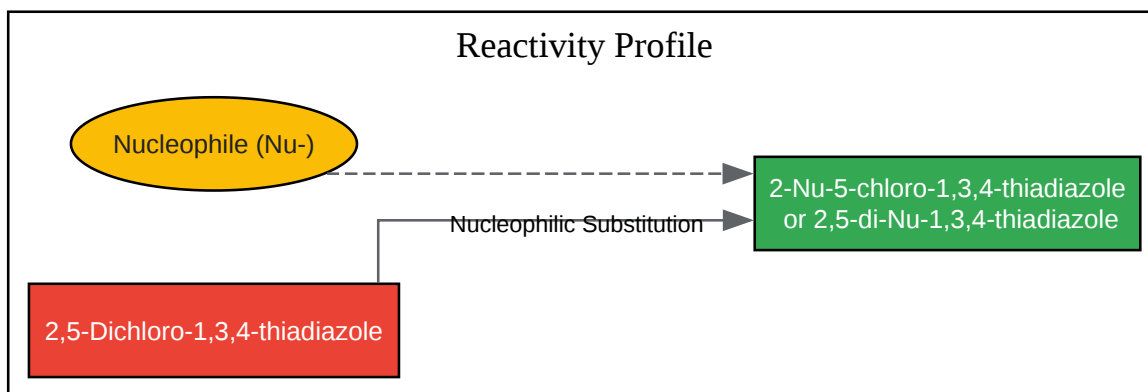


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Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.

Chemical Reactivity

The chlorine atoms at the 2 and 5 positions of the thiadiazole ring are expected to be susceptible to nucleophilic substitution, making **2,5-Dichloro-1,3,4-thiadiazole** a valuable building block for creating a diverse library of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The electron-withdrawing nature of the nitrogen atoms in the ring activates the carbon atoms for such reactions.



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Caption: Nucleophilic substitution reactivity of the core molecule.

Applications in Drug Discovery and Development

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[7] Derivatives have shown a broad spectrum of biological activities, including:

- Antimicrobial and Antifungal: The thiadiazole ring is a component of various antibacterial and antifungal agents.[10]
- Anticancer: Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.
- Anti-inflammatory: This scaffold is also found in compounds with anti-inflammatory properties.[10]
- Anticonvulsant: Certain derivatives have demonstrated anticonvulsant activity.

The utility of **2,5-Dichloro-1,3,4-thiadiazole** lies in its ability to serve as a starting material for the synthesis of novel 1,3,4-thiadiazole-based compounds with potentially enhanced or novel biological activities. The introduction of various functional groups at the 2 and 5 positions through nucleophilic substitution allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

Table 3: Hazard Information[5]

Hazard Statement	Description
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Recommended Handling Procedures[5]

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
- General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage[5]

- Store in a tightly closed container in a cool, dry, and well-ventilated area.

- Keep away from incompatible materials such as strong oxidizing agents.

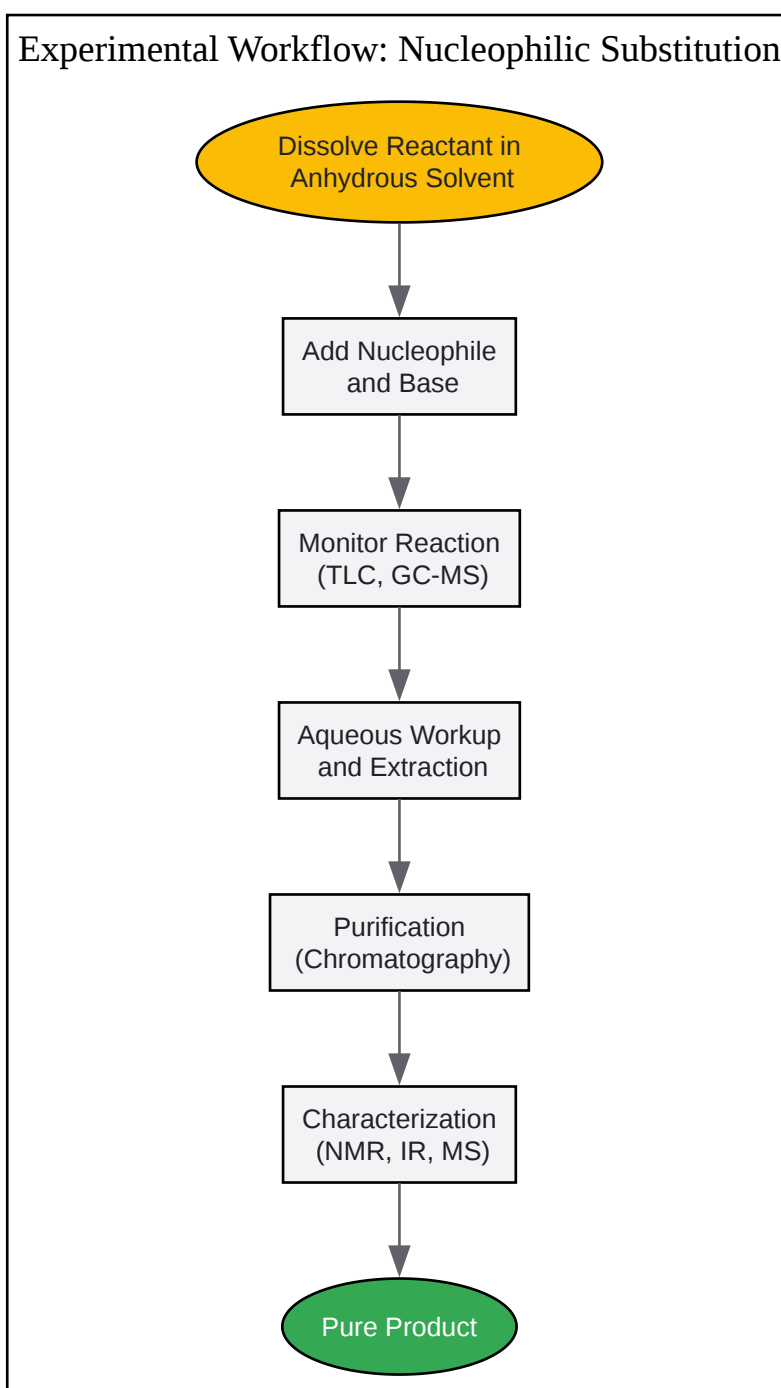
Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of **2,5-Dichloro-1,3,4-thiadiazole** are not readily available in the public domain. Researchers should refer to general methods for the synthesis of 1,3,4-thiadiazoles and adapt them for this specific compound, with appropriate safety precautions. The following is a generalized procedure for a nucleophilic substitution reaction based on the known reactivity of similar compounds.

General Protocol for Nucleophilic Substitution:

- **Reaction Setup:** In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2,5-Dichloro-1,3,4-thiadiazole** in a suitable anhydrous solvent (e.g., THF, DMF).
- **Addition of Nucleophile:** Slowly add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the solution. The stoichiometry will depend on whether mono- or di-substitution is desired. A base (e.g., triethylamine, potassium carbonate) may be required to scavenge the HCl generated.
- **Reaction Monitoring:** Monitor the progress of the reaction by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, quench the reaction with water or an appropriate aqueous solution. Extract the product into an organic solvent.
- **Purification:** Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- **Characterization:** Purify the crude product by a suitable method, such as column chromatography or recrystallization. Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Nucleophilic Substitution



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Caption: Generalized experimental workflow for substitution reactions.

Conclusion

2,5-Dichloro-1,3,4-thiadiazole is a valuable and reactive building block for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives. Its potential in the development of new therapeutic agents and functional materials is significant. While there is a need for more comprehensive public data on its specific physicochemical and spectroscopic properties, this guide provides a foundational understanding for researchers working with this compound. Standard laboratory safety protocols should be strictly followed when handling this chemical.

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